molecular formula C28H37FO7 B7942245 Betamethasone-17,21-dipropionate-d5

Betamethasone-17,21-dipropionate-d5

Cat. No.: B7942245
M. Wt: 509.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-IKPGKMTFSA-N
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Description

Betamethasone-17,21-dipropionate-d5 is a deuterium-labeled derivative of betamethasone dipropionate. It is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of betamethasone dipropionate due to the presence of deuterium, which allows for precise tracking and quantification in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of betamethasone-17,21-dipropionate-d5 involves the incorporation of deuterium atoms into the betamethasone dipropionate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the esterification process. The reaction typically involves the esterification of betamethasone with deuterated propionic acid under controlled conditions to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Betamethasone-17,21-dipropionate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield betamethasone-17,21-dicarboxylic acid, while reduction can produce betamethasone-17,21-diol .

Scientific Research Applications

Betamethasone-17,21-dipropionate-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

Betamethasone-17,21-dipropionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding activates the receptor, which then translocates to the nucleus and modulates the transcription of target genes. The compound inhibits the synthesis of pro-inflammatory cytokines and enzymes by inducing the production of phospholipase A2 inhibitory proteins (lipocortins) and sequentially inhibiting the release of arachidonic acid .

Comparison with Similar Compounds

Similar Compounds

  • Betamethasone-17-valerate
  • Betamethasone-21-valerate
  • Betamethasone disodium phosphate
  • Dexamethasone
  • Prednisolone

Uniqueness

Betamethasone-17,21-dipropionate-d5 is unique due to the presence of deuterium atoms, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds like betamethasone-17-valerate and betamethasone-21-valerate, which do not have deuterium labeling .

Properties

IUPAC Name

[2-[(9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21-,25-,26-,27-,28-/m0/s1/i1D3,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-IKPGKMTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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